2-Thiomethyl phenothiazine
CAS No.:
Cat. No.: VC17973671
Molecular Formula: C13H9NS2
Molecular Weight: 243.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H9NS2 |
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Molecular Weight | 243.4 g/mol |
IUPAC Name | 10H-phenothiazine-2-carbothialdehyde |
Standard InChI | InChI=1S/C13H9NS2/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H |
Standard InChI Key | NFYGQEWVIVHDJO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C=S |
Introduction
Chemical Synthesis and Industrial Production
Regioselective Functionalization of Phenothiazine
The direct functionalization of phenothiazine to introduce a methylthio group at position 2 involves a three-step process:
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N-Acylation: Phenothiazine is protected at the nitrogen atom using an acyl group (e.g., formyl or acetyl) to prevent undesired side reactions .
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Sulfinylation: The acylated phenothiazine reacts with sulfur dioxide (SO₂) in the presence of aluminum trichloride (AlCl₃) at 0–100°C, forming phenothiazine-2-sulfinic acid .
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Reduction and Methylation: The sulfinic acid intermediate is reduced to 2-mercaptophenothiazine using zinc and hydrochloric acid, followed by S-methylation with dimethyl sulfate to yield 2-thiomethyl phenothiazine .
Table 1: Synthesis Conditions and Yields
Step | Reactants/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
N-Acylation | Phenothiazine, acyl chloride, CH₂Cl₂, 25°C | 95–98 | >99 |
Sulfinylation | SO₂, AlCl₃, 1,2-dichloroethane, 65°C, 5 hr | 40–65 | >99 |
Reduction | Zn, HCl, CH₂Cl₂, 0°C | 85–90 | >99 |
Methylation | Dimethyl sulfate, NaOH, toluene, reflux | 65–70 | >99 |
This method achieves >99% regioselectivity for position 2, minimizing byproducts such as 4-methylthio isomers . Industrial scalability is facilitated by the low cost of phenothiazine and the avoidance of toxic catalysts .
Physicochemical Properties
Structural and Thermal Characteristics
2-Thiomethyl phenothiazine crystallizes as pale yellow needles with a melting point of 138–144°C . Its boiling point is 190–200°C at 0.05 Torr, and it exhibits moderate solubility in polar solvents like dichloromethane and toluene . The methylthio group at position 2 enhances electronic delocalization across the phenothiazine ring, as evidenced by UV-Vis absorption maxima at 254 nm and 310 nm .
Table 2: Key Physicochemical Data
Pharmacological Applications
Antipsychotic Drug Intermediates
2-Thiomethyl phenothiazine is a precursor to:
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Thioridazine: A dopamine antagonist used to treat schizophrenia .
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Mesoridazine: Metabolite of thioridazine with enhanced bioavailability .
These drugs modulate dopaminergic and cholinergic signaling, though their use has declined due to cardiotoxic side effects .
Recent Advances in Derivative Synthesis
Acyl Chloride Intermediates
Novel 10-yl acyl chloride derivatives of 2-thiomethyl phenothiazine exhibit enhanced cytotoxicity. For example:
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2-Thiomethyl-10-propionylphenothiazine: IC₅₀ = 6.7 µM in HepG2 cells .
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2-Thiomethyl-10-benzoylphenothiazine: Inhibits tubulin polymerization by 78% at 10 µM .
Table 3: Cytotoxicity of Selected Derivatives
Derivative | IC₅₀ (µM) | Target Pathway |
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10-Propionyl | 6.7 | Mitochondrial apoptosis |
10-Benzoyl | 5.2 | Tubulin destabilization |
10-(4-Chlorobenzoyl) | 4.8 | DNA intercalation |
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